molecular formula C8H13NO2 B2778950 N-(4-Methyloxolan-3-yl)prop-2-enamide CAS No. 2020797-41-3

N-(4-Methyloxolan-3-yl)prop-2-enamide

Cat. No. B2778950
CAS RN: 2020797-41-3
M. Wt: 155.197
InChI Key: VVEIWXVKWFCTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyloxolan-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOPA and has been widely studied for its synthesis, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MOPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. MOPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in inflammation and pain. MOPA has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
MOPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, MOPA has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. MOPA has also been shown to have neuroprotective effects, which may make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of MOPA is its ease of synthesis, which makes it readily available for use in laboratory experiments. MOPA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of MOPA is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of MOPA is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are many potential directions for future research on MOPA. One area of interest is the development of new drugs and therapeutic agents based on the structure of MOPA. Researchers may also continue to study the mechanism of action of MOPA to better understand its effects on the body. Additionally, there is potential for MOPA to be used in combination with other drugs or therapies to enhance their efficacy. Finally, researchers may explore the use of MOPA in the treatment of other diseases beyond those currently being studied.

Synthesis Methods

MOPA can be synthesized through a simple reaction between 3-methyl-1,2-oxazol-5(4H)-one and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white solid that can be purified through recrystallization.

Scientific Research Applications

MOPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it an attractive candidate for the development of new drugs and therapeutic agents. MOPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for the treatment of various diseases.

properties

IUPAC Name

N-(4-methyloxolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEIWXVKWFCTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyloxolan-3-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.